molecular formula C11H15NS B117419 2-(4-Ethylphenyl)-1,3-thiazolidine CAS No. 145300-46-5

2-(4-Ethylphenyl)-1,3-thiazolidine

Cat. No. B117419
CAS RN: 145300-46-5
M. Wt: 193.31 g/mol
InChI Key: GNBVTIOCKRYZIB-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-1,3-thiazolidine is an organic compound that belongs to the class of thiazolidines. It is a white solid that is soluble in organic solvents such as ethanol, acetone and chloroform. It is used in a variety of applications, including as a precursor for the synthesis of pharmaceuticals and as a reagent for organic synthesis.

Scientific Research Applications

Antioxidant and Antitumor Evaluation

2-(4-Ethylphenyl)-1,3-thiazolidine derivatives have been studied for their potential antioxidant and antitumor activities. Research by Gouda and Abu-Hashem (2011) explored the synthesis of various thiazolidine derivatives, including those related to 2-(4-Ethylphenyl)-1,3-thiazolidine, assessing their antioxidant and antitumor properties. Some of these compounds exhibited promising activities in this regard (Gouda & Abu-Hashem, 2011).

ERK1/2 Inhibitors in Cancer Treatment

A study by Li et al. (2009) investigated analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, a compound related to 2-(4-Ethylphenyl)-1,3-thiazolidine, for their role as ERK1/2 inhibitors in human leukemia cells. These compounds have shown potential in inhibiting cell proliferation and inducing apoptosis, which are crucial aspects of cancer treatment (Li et al., 2009).

Calcium Antagonist and Antioxidant Activity

Research by Kato et al. (1999) explored derivatives of thiazolidinone, similar to 2-(4-Ethylphenyl)-1,3-thiazolidine, focusing on their application as calcium antagonists with antioxidant activity. These compounds demonstrated significant potential in the regulation of calcium and oxidative stress, which are vital in various pathological conditions (Kato et al., 1999).

Antimicrobial Properties

The antimicrobial properties of thiazolidinone derivatives, including those related to 2-(4-Ethylphenyl)-1,3-thiazolidine, were explored in a study by Gouda et al. (2010). These compounds showed promising antimicrobial activities, indicating their potential in the treatment of infections (Gouda et al., 2010).

Mechanism of Action

Target of Action

Related compounds such as (4-ethylphenyl)sulfamic acid have been shown to interact with the receptor-type tyrosine-protein phosphatase beta . This protein plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

It’s worth noting that related compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Related compounds have been associated with the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

Related compounds have been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial activities . For example, certain complexes showed good radical scavenging power and inflammation inhibition power .

Action Environment

It’s worth noting that the success of the suzuki–miyaura (sm) cross-coupling reaction, which related compounds participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name

2-(4-ethylphenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-2-9-3-5-10(6-4-9)11-12-7-8-13-11/h3-6,11-12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBVTIOCKRYZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594819
Record name 2-(4-Ethylphenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylphenyl)-1,3-thiazolidine

CAS RN

145300-46-5
Record name 2-(4-Ethylphenyl)thiazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145300-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethylphenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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